An In-Depth Technical Guide to tert-Butyl Pitavastatin: Chemical Structure and Properties
An In-Depth Technical Guide to tert-Butyl Pitavastatin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl pitavastatin, a key intermediate in the synthesis of pitavastatin. This document details its chemical structure, physicochemical and pharmacological properties, a detailed synthesis protocol, and relevant biological pathways and experimental workflows.
Chemical and Physical Properties
Tert-butyl pitavastatin, a tertiary butyl ester of pitavastatin, possesses distinct chemical and physical characteristics crucial for its role in drug synthesis and development. A summary of these properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (3R,5S,E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
| CAS Number | 586966-54-3 | |
| Molecular Formula | C₂₉H₃₂FNO₄ | |
| Molecular Weight | 477.57 g/mol | |
| Appearance | White to Off-White Solid/Powder | |
| Boiling Point | 674.5 ± 55.0 °C (Predicted) | |
| Density | 1.235 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| SMILES | CC(C)(C)OC(=O)C--INVALID-LINK--C--INVALID-LINK--C=Cc1c(c2ccccc2n=c1C3CC3)c4ccc(F)cc4 | |
| InChIKey | RCARMBIYAHBUHR-UQECUQMJSA-N |
Pharmacological Properties
Tert-butyl pitavastatin is primarily a synthetic precursor to pitavastatin. Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
| Property | Description | Source(s) |
| Mechanism of Action | As a prodrug to pitavastatin, it ultimately functions as a competitive inhibitor of HMG-CoA reductase. This inhibition leads to a reduction in cholesterol synthesis in the liver and an upregulation of LDL receptors, resulting in decreased plasma LDL-cholesterol levels. | [1] |
| Metabolism | Pitavastatin, the active form, undergoes minimal metabolism by cytochrome P450 enzymes (primarily CYP2C9 and to a lesser extent CYP2C8), reducing the potential for drug-drug interactions. The primary metabolic pathway is glucuronidation. | [2] |
| Biological Target | 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. | [1] |
Experimental Protocols
Synthesis of tert-Butyl Pitavastatin
This protocol describes a common synthetic route to tert-butyl pitavastatin, synthesized from key intermediates.
Materials:
-
triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl]phosphonium bromide
-
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
-
Potassium carbonate
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Isopropanol
-
Methanol
-
1N Hydrochloric acid
-
10% Sodium hydroxide solution
-
Water
Procedure:
-
Wittig Reaction:
-
To a solution of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (0.751 kg) in dimethyl sulfoxide (7 L), add triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl]phosphonium bromide (1 kg) and potassium carbonate (0.67 kg).
-
Stir the reaction mixture at 25°C for 10 hours under a nitrogen atmosphere.
-
Quench the reaction with water and extract the product with toluene.
-
Concentrate the organic layer and isolate the intermediate, (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester, using isopropanol. Recrystallize the product from methanol.[3]
-
-
Deprotection:
-
To a solution of the intermediate from the previous step (100 g) in methanol (1 L), add 1N HCl solution (272.8 mL) at 25°C.
-
Stir the reaction mixture for 8 hours.
-
Cool the reaction mixture to 15°C and treat with 10% sodium hydroxide solution (23.2 g).
-
Stir the reaction mixture for 4 hours at 25°C and then quench in pre-boiled water.[3]
-
The resulting product is tert-butyl pitavastatin.
-
Visualizations
Signaling Pathways
The primary mechanism of action of pitavastatin involves the inhibition of the HMG-CoA reductase pathway, which is a critical step in cholesterol biosynthesis. Furthermore, pitavastatin has been shown to exert pleiotropic effects through the PI3K/Akt signaling pathway.
